N'-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a sulfonohydrazide group, and a chlorophenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The presence of the chlorophenyl group allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonohydrazide group is known to form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions contribute to the compound’s biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide include:
- N’-[(E)-(4-chlorophenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
What sets N’-[(E)-(4-chlorophenyl)methylidene]naphthalene-2-sulfonohydrazide apart from similar compounds is its unique combination of a naphthalene ring and a sulfonohydrazide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H13ClN2O2S |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H13ClN2O2S/c18-16-8-5-13(6-9-16)12-19-20-23(21,22)17-10-7-14-3-1-2-4-15(14)11-17/h1-12,20H/b19-12+ |
InChI Key |
ARQLQFRBDLZISB-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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